(2E)-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile
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Overview
Description
(2E)-3-[2-(2-METHOXYPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-MORPHOLINE-4-CARBONYL]PROP-2-ENENITRILE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[1,2-a]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-(2-METHOXYPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-MORPHOLINE-4-CARBONYL]PROP-2-ENENITRILE typically involves multi-step organic synthesis. The key steps include:
Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the methoxyphenoxy group: This step involves nucleophilic substitution reactions.
Attachment of the morpholine-4-carbonyl group: This is typically done through amide bond formation using coupling reagents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the yield.
Purification processes: Using techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[2-(2-METHOXYPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-MORPHOLINE-4-CARBONYL]PROP-2-ENENITRILE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
(2E)-3-[2-(2-METHOXYPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-MORPHOLINE-4-CARBONYL]PROP-2-ENENITRILE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-[2-(2-METHOXYPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-MORPHOLINE-4-CARBONYL]PROP-2-ENENITRILE involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity and leading to downstream effects.
Interfere with cellular processes: Affecting cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Heparinoid: Compounds similar to heparin with anticoagulant properties.
Uniqueness
(2E)-3-[2-(2-METHOXYPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-MORPHOLINE-4-CARBONYL]PROP-2-ENENITRILE is unique due to its specific structural features and potential biological activities, which distinguish it from other similar compounds.
Properties
Molecular Formula |
C24H22N4O5 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(E)-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C24H22N4O5/c1-16-6-5-9-28-21(16)26-22(33-20-8-4-3-7-19(20)31-2)18(24(28)30)14-17(15-25)23(29)27-10-12-32-13-11-27/h3-9,14H,10-13H2,1-2H3/b17-14+ |
InChI Key |
MQZNIGWTQJMNND-SAPNQHFASA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)N3CCOCC3)OC4=CC=CC=C4OC |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)N3CCOCC3)OC4=CC=CC=C4OC |
Origin of Product |
United States |
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